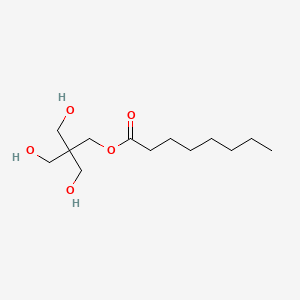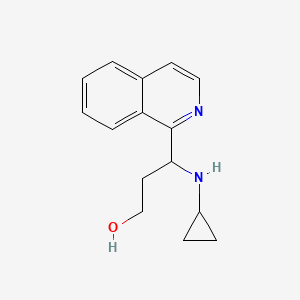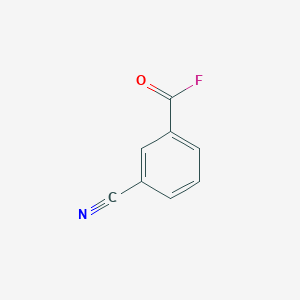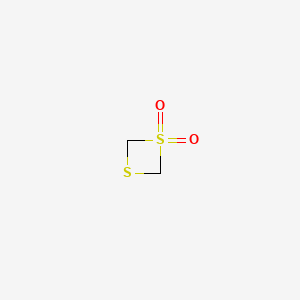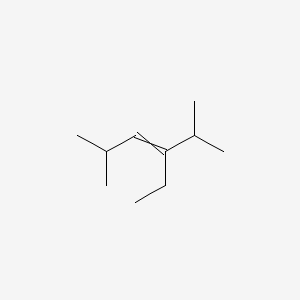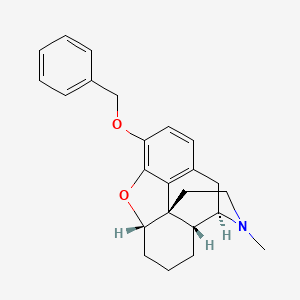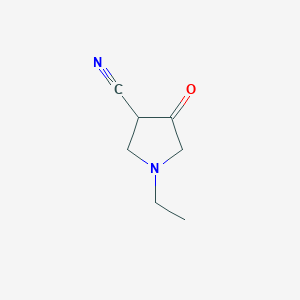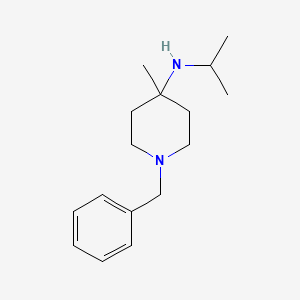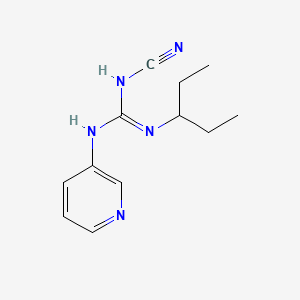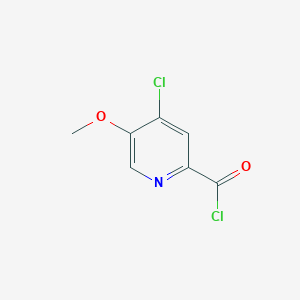
4-Chloro-5-methoxypyridine-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methoxypyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-5-methoxypyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:
4-Chloro-5-methoxypyridine+SOCl2→4-Chloro-5-methoxypyridine-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methoxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Hydrolysis: Yields 4-chloro-5-methoxypyridine-2-carboxylic acid.
Coupling Reactions: Forms biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methoxypyridine-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methoxypyridine-2-carbonyl chloride depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methoxypyridine-5-carbonyl chloride
- 2-Chloro-4-methoxypyridine
Uniqueness
4-Chloro-5-methoxypyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
740744-31-4 |
|---|---|
Molekularformel |
C7H5Cl2NO2 |
Molekulargewicht |
206.02 g/mol |
IUPAC-Name |
4-chloro-5-methoxypyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-6-3-10-5(7(9)11)2-4(6)8/h2-3H,1H3 |
InChI-Schlüssel |
YCVUMFDUJKWLKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


